molecular formula C10H13ClN4S B2531413 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride CAS No. 2241131-07-5

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2531413
CAS No.: 2241131-07-5
M. Wt: 256.75
InChI Key: HZBDGLDKBWEDFZ-UHFFFAOYSA-N
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Description

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride is a compound that belongs to the class of thiophene-linked 1,2,4-triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiophene and triazole rings in its structure contributes to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

The 1,2,4-triazole moiety in 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride can interact strongly with biomolecules such as DNA and proteins . This interaction can influence the physicochemical, pharmacological, and pharmacokinetic properties of the compound .

Cellular Effects

This compound can cross cellular membranes due to its neutral charge, contributing to good cell permeability . It has been reported that similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

The mechanism of interaction between this compound and other molecules involves several processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, similar compounds have shown promising cytotoxic activity against cancer cell lines

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not yet available, similar compounds have shown promising results in various biological activities

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Its neutral charge may contribute to its ability to cross cellular membranes .

Subcellular Localization

Similar compounds have been found to bind to specific sites within cells

Preparation Methods

The synthesis of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride typically involves the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the thiophene or triazole rings, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride can be compared with other thiophene-linked 1,2,4-triazoles, such as:

Properties

IUPAC Name

1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S.ClH/c11-10(4-2-5-10)9-12-8(13-14-9)7-3-1-6-15-7;/h1,3,6H,2,4-5,11H2,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBDGLDKBWEDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC(=NN2)C3=CC=CS3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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